2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine

Description

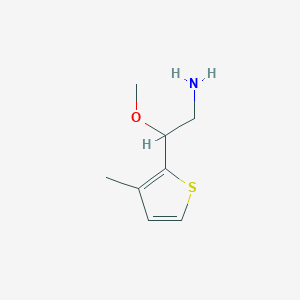

2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is a substituted ethylamine derivative featuring a methoxy group and a 3-methylthiophen-2-yl moiety attached to the central carbon of the ethanamine backbone. This structure combines aromatic heterocyclic (thiophene) and alkoxy substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-methoxy-2-(3-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-6-3-4-11-8(6)7(5-9)10-2/h3-4,7H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXPBJFILDKXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the methoxy and amine groups. One common method is the nucleophilic substitution reaction where 3-methylthiophene is treated with methoxyethylamine under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.

Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is utilized in several research domains:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs targeting neurological disorders.

Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The thiophene ring contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural analogs and their differences from 2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine:

Commercial and Research Relevance

- Availability :

- Hydrochloride salts (e.g., 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride) are commercially available for research, emphasizing their utility in drug discovery .

- Custom synthesis services (e.g., Hairui Chem) provide access to ethoxy and methylthiophene variants for specialized applications .

Biological Activity

2-Methoxy-2-(3-methylthiophen-2-yl)ethan-1-amine is an organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiophene derivatives with appropriate amine precursors. The specific synthetic route may vary, but it often includes steps like nucleophilic substitution and reduction reactions to achieve the desired amine structure.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of thiophene compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds targeting the c-Met signaling pathway have demonstrated significant antitumor effects in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) .

- Inhibition of Enzymatic Activity : Similar compounds have been evaluated for their ability to inhibit enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). These enzymes are crucial in neurotransmitter metabolism, making them important targets for neurological disorders .

Case Studies

Several studies have highlighted the biological activity of thiophene derivatives:

- Antitumor Efficacy : In a study evaluating a series of thiophene derivatives, one compound exhibited an IC50 value of 15 µM against MIF2 tautomerase activity, indicating significant inhibitory potential .

- Neuroprotective Effects : Another study found that certain derivatives could cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the thiophene ring can significantly alter its potency and selectivity towards biological targets. For example, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups can increase inhibitory activity against specific enzymes .

Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value | Target |

|---|---|---|---|

| Antitumor | Thiophene Derivative | 15 µM | MIF2 Tautomerase |

| MAO Inhibition | CC1 | 0.51 µM | MAO-B |

| AChE Inhibition | CC2 | 0.69 µM | AChE |

| Neuroprotection | Various Thiophenes | N/A | ROS Scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.